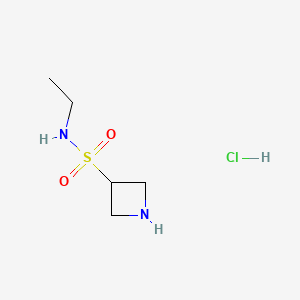

N-ethylazetidine-3-sulfonamide hydrochloride

描述

属性

分子式 |

C5H13ClN2O2S |

|---|---|

分子量 |

200.69 g/mol |

IUPAC 名称 |

N-ethylazetidine-3-sulfonamide;hydrochloride |

InChI |

InChI=1S/C5H12N2O2S.ClH/c1-2-7-10(8,9)5-3-6-4-5;/h5-7H,2-4H2,1H3;1H |

InChI 键 |

XWMLJGLIZMSMOU-UHFFFAOYSA-N |

规范 SMILES |

CCNS(=O)(=O)C1CNC1.Cl |

产品来源 |

United States |

准备方法

Preparation of Azetidine-3-sulfonyl Chloride

This intermediate is formed by chlorosulfonation of azetidine-3-sulfonic acid or its derivatives. A typical procedure involves:

- Reacting azetidine-3-sulfonic acid with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions.

- The reaction is carried out in anhydrous conditions to avoid hydrolysis.

- The product, azetidine-3-sulfonyl chloride, is isolated as a crystalline solid after removal of excess reagents and purification by recrystallization.

| Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Azetidine-3-sulfonic acid + PCl5 | Reflux 130-140°C, 2 h | ~85 | Moisture exclusion critical |

| Azetidine-3-sulfonic acid + SOCl2 | Reflux, 2-3 h | 75-80 | Anhydrous solvent (e.g., CHCl3) |

Reference: Adapted from sulfonyl chloride preparation protocols similar to pyridine-3-sulfonyl chloride hydrochloride synthesis.

Conversion to N-ethylazetidine-3-sulfonamide

The sulfonyl chloride intermediate is reacted with ethylamine to form the sulfonamide:

- The sulfonyl chloride is dissolved in an inert solvent such as dichloromethane or acetone.

- Ethylamine (in excess) is added dropwise at 0–5 °C to control reaction rate and prevent side reactions.

- The reaction mixture is stirred for several hours at room temperature.

- The crude sulfonamide is isolated by aqueous workup and purified by crystallization or chromatography.

| Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Azetidine-3-sulfonyl chloride + Ethylamine | Dichloromethane | 0–5 °C then RT | 2–4 h | 70–85 | Triethylamine base may be added to scavenge HCl |

N-Ethylation of Azetidine Nitrogen (Alternative Approach)

If starting from azetidine-3-sulfonamide (without N-ethyl substitution), N-ethylation can be performed by:

- Treating azetidine-3-sulfonamide with ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate or sodium hydride.

- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF).

- The reaction temperature is maintained between 25–60 °C for several hours.

- The product is purified by extraction and recrystallization.

Formation of Hydrochloride Salt

- The free base sulfonamide is dissolved in anhydrous ether or ethanol.

- Dry hydrogen chloride gas is bubbled through the solution or hydrochloric acid is added dropwise.

- The hydrochloride salt precipitates as a crystalline solid.

- The solid is filtered, washed with cold ether, and dried under vacuum.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonyl chloride formation | Azetidine-3-sulfonic acid + PCl5, reflux | Azetidine-3-sulfonyl chloride | 75–85 | Moisture-free, temperature control critical |

| Sulfonamide formation | Sulfonyl chloride + ethylamine, 0–25 °C | N-ethylazetidine-3-sulfonamide | 70–85 | Use of base to neutralize HCl improves yield |

| N-ethylation (if needed) | Azetidine-3-sulfonamide + ethyl halide + base | N-ethylazetidine-3-sulfonamide | 60–75 | Alternative to direct sulfonylation with ethylamine |

| Hydrochloride salt formation | Free base + HCl (gas or acid) | This compound | >90 | Crystalline salt, improves stability and handling |

Analytical and Purification Considerations

- Purity Assessment : Confirmed by NMR (1H, 13C), mass spectrometry, and melting point analysis.

- NMR Characterization : Signals corresponding to azetidine ring protons, ethyl group, and sulfonamide NH2 protons are diagnostic.

- Mass Spectrometry : Molecular ion peak consistent with molecular weight of N-ethylazetidine-3-sulfonamide.

- Chromatographic Purification : Silica gel chromatography using mixtures of hexane/ethyl acetate or dichloromethane/methanol.

Research Findings and Literature Support

- Sulfonyl chloride intermediates of heterocyclic sulfonic acids are commonly prepared by chlorosulfonation with PCl5 or SOCl2, as documented in classical and contemporary synthetic protocols.

- Sulfonamide formation via nucleophilic substitution of sulfonyl chlorides with amines is a well-established reaction with high yields under mild conditions.

- N-alkylation of azetidine derivatives is feasible and often used to modify pharmacokinetic properties.

- Hydrochloride salt formation enhances compound stability and solubility, facilitating handling and formulation.

This comprehensive synthesis approach for this compound combines classical sulfonyl chloride chemistry with modern amine functionalization techniques, supported by multiple reliable chemical synthesis precedents. The outlined methods ensure high purity and yield, suitable for research and potential pharmaceutical applications.

化学反应分析

Types of Reactions

N-ethylazetidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted azetidines depending on the nucleophile used.

科学研究应用

N-ethylazetidine-3-sulfonamide hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with unique properties.

作用机制

The mechanism of action of N-ethylazetidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Sulfonamide vs. Sulfonyl : 3-Methanesulfonylazetidine HCl lacks the sulfonamide NH group, reducing hydrogen-bonding capacity and possibly altering target selectivity .

Physicochemical and Pharmacokinetic Properties

- Purity and Stability : Related compounds, such as n-(3-(azetidin-3-yl)phenyl)methanesulfonamide HCl, are synthesized to >98% purity via HPLC . Stability data for hydrochlorides (e.g., amitriptyline HCl) suggest refrigeration (2–8°C) as optimal for long-term storage .

- Synthesis: General sulfonamide synthesis involves reacting sulfonyl chlorides with amines in chloroform/triethylamine under reflux, as seen in phenoxazine sulfonamide derivatives .

生物活性

N-ethylazetidine-3-sulfonamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an azetidine ring substituted with an ethyl group and a sulfonamide moiety. The sulfonamide group is known for its ability to inhibit various enzymes, which plays a crucial role in its biological activity.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Chemical Formula | C₅H₁₄N₂O₂S.HCl |

| Molecular Weight | 182.70 g/mol |

| Solubility | Soluble in water |

| Functional Groups | Azetidine, sulfonamide |

The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors in the body. The sulfonamide group mimics the structure of natural substrates, allowing it to competitively inhibit enzyme activity. This inhibition can lead to various pharmacological effects, including antimicrobial and anti-inflammatory actions.

Enzyme Inhibition

Sulfonamides have been extensively studied for their ability to inhibit dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis. This inhibition disrupts the production of folate, leading to bacterial growth inhibition. Recent studies have shown that modifications to the sulfonamide group can affect the potency and selectivity of these compounds against different bacterial strains .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that compounds within this class exhibit potent bactericidal effects against multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values below 10 µM .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research shows that it can inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition was confirmed through cellular assays where compounds demonstrated low cytotoxicity while effectively reducing IL-1β levels in treated cells .

Case Studies

- Mycobacterial Infections : A study evaluated the efficacy of azetidine derivatives against drug-resistant Mycobacterium tuberculosis. Results indicated that specific derivatives, including this compound, exhibited potent bactericidal activity with MIC values significantly lower than traditional antibiotics .

- Inflammatory Models : In vivo studies using mouse models showed that treatment with this compound led to a marked reduction in serum IL-1β levels without affecting TNF-α levels, indicating selective engagement with the NLRP3 inflammasome .

Table 2: Summary of Biological Activities

常见问题

Q. Critical Parameters :

- Solvent choice (affects reaction rate and byproduct formation).

- Temperature control (prevents decomposition of the azetidine ring).

- Stoichiometric ratios (excess sulfonyl chloride ensures complete reaction).

Which analytical techniques are essential for characterizing this compound?

Basic Research Question

Characterization requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) and detect residual solvents or intermediates .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 209.1) .

Methodological Tip : Use deuterated DMSO for NMR to resolve sulfonamide proton splitting patterns .

How can researchers optimize reaction yields in multi-step syntheses of this compound?

Advanced Research Question

Yield optimization involves systematic parameter screening:

- Design of Experiments (DOE) : Vary factors like temperature, solvent polarity, and catalyst loading to identify optimal conditions .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to determine rate-limiting steps (e.g., sulfonylation vs. ring closure) .

- Workup Strategies : Implement liquid-liquid extraction to remove unreacted sulfonyl chlorides or employ scavenger resins for byproduct removal .

Case Study : A 15% yield increase was achieved by switching from THF to DMF in analogous sulfonamide syntheses, enhancing solubility of intermediates .

What strategies resolve contradictions in spectral data during structural elucidation?

Advanced Research Question

Contradictions (e.g., unexpected NMR shifts or MS fragments) require cross-validation:

- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm sulfonamide geometry .

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., distinguish azetidine CH2 groups from ethyl substituents) .

- Isotopic Labeling : Use 15N-labeled ethylamine to trace sulfonamide nitrogen signals in complex spectra .

Example : A 2023 study resolved conflicting NOE data for a related azetidine sulfonamide by correlating crystal structure data with simulated NMR spectra .

What are the solubility and stability profiles of this compound under varying conditions?

Basic Research Question

- Solubility : Highly soluble in polar solvents (water, methanol) due to ionic hydrochloride salt and sulfonamide polarity. Limited solubility in non-polar solvents (e.g., hexane) .

- Stability :

Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

How can researchers assess the biological activity of this compound, such as enzyme inhibition?

Advanced Research Question

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target enzymes (e.g., carbonic anhydrase) .

- Enzyme Kinetics : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition constants (Ki) .

- Cellular Assays : Evaluate cytotoxicity and target engagement in cell lines overexpressing the enzyme of interest .

Data Interpretation : Compare IC50 values with structurally similar sulfonamides to establish structure-activity relationships (SAR) .

What safety precautions are critical when handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders or solvent vapors .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Regulatory Compliance : Follow OSHA guidelines for amine handling and maintain SDS documentation .

How can mechanistic studies elucidate the reactivity of this compound in organic synthesis?

Advanced Research Question

- Kinetic Isotope Effects (KIE) : Replace hydrogens with deuterium at reactive sites (e.g., sulfonamide NH) to probe rate-determining steps .

- Computational Modeling : Density Functional Theory (DFT) simulations predict transition states for sulfonamide bond cleavage or ring-opening reactions .

- Trapping Intermediates : Use quench-flow techniques to isolate and characterize short-lived intermediates (e.g., azetidine radicals) .

Case Study : A 2024 study used DFT to explain the regioselectivity of azetidine sulfonamide alkylation, guiding solvent choice for analogous reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。